N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline typically involves the reaction of 2-methylphenol with butyl bromide to form 2-(2-methylphenoxy)butane. This intermediate is then reacted with 4-propoxyaniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and aniline groups.
Reduction: Reduced forms of the phenoxy and aniline groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methylphenoxy)ethyl]-4-propoxyaniline
- N-[2-(2-Methylphenoxy)propyl]-4-propoxyaniline
- N-[2-(2-Methylphenoxy)butyl]-4-ethoxyaniline
Uniqueness
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is unique due to its specific combination of phenoxy and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications, particularly in studying protein interactions and developing new synthetic methodologies .
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-4-propoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-14-22-19-12-10-17(11-13-19)21-15-18(5-2)23-20-9-7-6-8-16(20)3/h6-13,18,21H,4-5,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLVXYOJHTXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(CC)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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